molecular formula C22H28N2O B4780926 N-(1-benzylpiperidin-4-yl)-2-phenylbutanamide

N-(1-benzylpiperidin-4-yl)-2-phenylbutanamide

Cat. No.: B4780926
M. Wt: 336.5 g/mol
InChI Key: PORRSOJOMYJBLL-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)-2-phenylbutanamide is an organic compound belonging to the class of piperidines It is characterized by a piperidine ring conjugated to a benzyl group through one nitrogen ring atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)-2-phenylbutanamide typically involves the reaction of 1-benzylpiperidin-4-ylamine with 2-phenylbutanoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure precise control over reaction conditions. The purification process may involve large-scale chromatography or crystallization techniques to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-4-yl)-2-phenylbutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(1-benzylpiperidin-4-yl)-2-phenylbutanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-2-phenylbutanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. For example, it may interact with neurotransmitter receptors in the central nervous system, affecting signal transduction and cellular responses .

Comparison with Similar Compounds

N-(1-benzylpiperidin-4-yl)-2-phenylbutanamide can be compared with other similar compounds, such as:

  • N-(1-benzylpiperidin-4-yl)pyrimidin-2-amine
  • N-(1-benzylpiperidin-4-yl)-2-furamide
  • N-(1-benzylpiperidin-4-yl)-3-fluorobenzamide

These compounds share structural similarities but differ in their functional groups and specific chemical properties. This compound is unique due to its specific substitution pattern and the presence of the phenylbutanamide moiety, which imparts distinct chemical and biological characteristics .

Properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O/c1-2-21(19-11-7-4-8-12-19)22(25)23-20-13-15-24(16-14-20)17-18-9-5-3-6-10-18/h3-12,20-21H,2,13-17H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PORRSOJOMYJBLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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